molecular formula C3H6N6O2 B14265649 N',4-diamino-2-oxido-1,2,5-oxadiazol-2-ium-3-carboximidamide

N',4-diamino-2-oxido-1,2,5-oxadiazol-2-ium-3-carboximidamide

Cat. No.: B14265649
M. Wt: 158.12 g/mol
InChI Key: AAYNZABUJWVHLR-UHFFFAOYSA-N
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Description

N’,4-diamino-2-oxido-1,2,5-oxadiazol-2-ium-3-carboximidamide is a complex organic compound belonging to the oxadiazole family Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,4-diamino-2-oxido-1,2,5-oxadiazol-2-ium-3-carboximidamide typically involves the oxidative cyclocondensation of precursor compounds. One common method involves the reaction of 4,4′-diamino-3,3′-bi-1,2,5-oxadiazole with dibromo-isocyanurate under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as toluene, and requires precise temperature control to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’,4-diamino-2-oxido-1,2,5-oxadiazol-2-ium-3-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include dibromo-isocyanurate for oxidation and various reducing agents for reduction reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions include azoxy compounds, reduced oxadiazole derivatives, and substituted oxadiazole compounds. These products have diverse applications in various fields, including materials science and pharmaceuticals.

Mechanism of Action

The mechanism of action of N’,4-diamino-2-oxido-1,2,5-oxadiazol-2-ium-3-carboximidamide involves its interaction with specific molecular targets and pathways. The compound’s oxadiazole ring can form hydrogen bonds with various biological molecules, enhancing its binding affinity and specificity . This interaction can disrupt the normal function of target proteins or enzymes, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N’,4-diamino-2-oxido-1,2,5-oxadiazol-2-ium-3-carboximidamide include:

Uniqueness

What sets N’,4-diamino-2-oxido-1,2,5-oxadiazol-2-ium-3-carboximidamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and form stable derivatives makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C3H6N6O2

Molecular Weight

158.12 g/mol

IUPAC Name

N',4-diamino-2-oxido-1,2,5-oxadiazol-2-ium-3-carboximidamide

InChI

InChI=1S/C3H6N6O2/c4-2(7-6)1-3(5)8-11-9(1)10/h6H2,(H2,4,7)(H2,5,8)

InChI Key

AAYNZABUJWVHLR-UHFFFAOYSA-N

Isomeric SMILES

C1(=[N+](ON=C1N)[O-])/C(=N/N)/N

Canonical SMILES

C1(=[N+](ON=C1N)[O-])C(=NN)N

Origin of Product

United States

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